molecular formula C21H26N2O4 B1222900 Heyneaninehydroxyindolenine CAS No. 80151-98-0

Heyneaninehydroxyindolenine

Cat. No. B1222900
CAS RN: 80151-98-0
M. Wt: 370.4 g/mol
InChI Key: BPKMKKDJAWRIOB-ZOHLKMAYSA-N
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Description

Heyneaninehydroxyindolenine is a natural product found in Tabernaemontana peduncularis, Tabernaemontana bufalina, and Tabernaemontana divaricata with data available.

Scientific Research Applications

Alkaloid Composition and Discovery

Heyneaninehydroxyindolenine is part of a group of compounds known as alkaloids, identified in various plant species. It was isolated from the leaves and stem bark of Ervatamia peduncularis along with other alkaloids, signifying its natural occurrence in specific flora (Zèches-Hanrot et al., 1995). Additionally, a study on Ervatamia coronaria var. plena revealed the presence of heyneaninehydroxyindolenine among other alkaloids, demonstrating its variety in different plant species (Sharma & Cordell, 1988).

Biological and Pharmacological Activities

Several studies have explored the pharmacological activities of compounds related to heyneaninehydroxyindolenine. For instance, research on Ervatamia coronaria identified various alkaloids, including heyneaninehydroxyindolenine, and assessed their anti-inflammatory and analgesic effects, indicating potential medicinal applications (Henriques et al., 1996). In Tabernaemontana heyneana, heyneaninehydroxyindolenine was found alongside other alkaloids, which showed anti-implantation and uterotrophic activity, suggesting uses in reproductive health (Srivastava, Singh, & Kulshreshtha, 2001).

Chemical Analysis and Characterization

The chemical properties and structural elucidation of heyneaninehydroxyindolenine have been a subject of various studies. Research on Ervatamia hainanensis, for example, involved isolation and identification of monomeric indole alkaloids, including heyneaninehydroxyindolenine (Feng et al., 1982). Such studies contribute to understanding the compound's chemical nature and potential applications.

Ethnopharmacological Relevance

The ethnopharmacological relevance of related compounds has been investigated, like in the study exploring the hemostatic and thrombolytic potential of heynein, a cysteine protease from Ervatamia heyneana, which highlighted its role in wound healing and hemostasis (Uday et al., 2017). This indicates a broader context of use in traditional medicine.

properties

CAS RN

80151-98-0

Product Name

Heyneaninehydroxyindolenine

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl (1S,10R,15R,17R,18S)-10-hydroxy-17-[(1S)-1-hydroxyethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate

InChI

InChI=1S/C21H26N2O4/c1-12(24)14-9-13-10-20(19(25)27-2)17(14)23(11-13)8-7-21(26)15-5-3-4-6-16(15)22-18(20)21/h3-6,12-14,17,24,26H,7-11H2,1-2H3/t12-,13+,14-,17-,20-,21+/m0/s1

InChI Key

BPKMKKDJAWRIOB-ZOHLKMAYSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CC[C@@]4(C3=NC5=CC=CC=C54)O)C(=O)OC)O

SMILES

CC(C1CC2CC3(C1N(C2)CCC4(C3=NC5=CC=CC=C54)O)C(=O)OC)O

Canonical SMILES

CC(C1CC2CC3(C1N(C2)CCC4(C3=NC5=CC=CC=C54)O)C(=O)OC)O

synonyms

heyneanine hydroxy-indolenine
heyneaninehydroxyindolenine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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